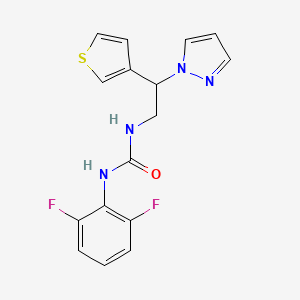
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,6-difluorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,6-difluorophenyl)urea is a useful research compound. Its molecular formula is C16H14F2N4OS and its molecular weight is 348.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,6-difluorophenyl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a pyrazole ring , a thiophene moiety , and a difluorophenyl group , linked through a urea functional group. The presence of these heterocycles suggests diverse biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of Pyrazole and Thiophene Intermediates : Initial reactions focus on synthesizing the pyrazole and thiophene components.
- Urea Formation : The urea linkage is formed through the reaction of isocyanates with amines derived from the pyrazole and thiophene.
- Final Coupling : The difluorophenyl group is introduced in the final step to yield the target compound.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have demonstrated that related urea derivatives can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition comparable to standard antibiotics . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory activity. It has been shown to reduce inflammation in animal models, potentially by inhibiting pro-inflammatory cytokines . This makes it a candidate for treating inflammatory diseases.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may bind to specific receptors, altering signaling pathways that lead to apoptosis in cancer cells.
- Antimicrobial Action : By interacting with bacterial enzymes or structural components, it disrupts vital processes necessary for bacterial survival.
Case Studies
Several studies have evaluated the biological activities of this compound:
- Anticancer Study : A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a significant decrease in cell viability (IC50 values in the micromolar range) .
- Antimicrobial Evaluation : In vitro tests against Staphylococcus aureus and Escherichia coli revealed zones of inhibition comparable to conventional antibiotics, indicating its potential as an antimicrobial agent .
- Anti-inflammatory Research : Experimental models demonstrated that the compound reduced edema and inflammatory markers significantly when compared to control groups .
Comparative Analysis
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structure | Biological Activity | Notable Features |
|---|---|---|---|
| 5-amino-1H-pyrazole derivatives | Pyrazole-based | Antimicrobial | Simple structure |
| Thiophene-pyrazole hybrids | Thiophene + Pyrazole | Antioxidant | Enhanced stability |
| Urea-based pyrazoles | Urea linkage + Pyrazole | Various bioactivities | Drug development potential |
属性
IUPAC Name |
1-(2,6-difluorophenyl)-3-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N4OS/c17-12-3-1-4-13(18)15(12)21-16(23)19-9-14(11-5-8-24-10-11)22-7-2-6-20-22/h1-8,10,14H,9H2,(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNBJDNFTXISHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCC(C2=CSC=C2)N3C=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














